molecular formula C9H13N3O B6142312 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide CAS No. 770670-25-2

2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B6142312
CAS No.: 770670-25-2
M. Wt: 179.22 g/mol
InChI Key: RFNHHYNATRILNG-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide is an organic compound that features a pyridine ring substituted with a methyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

6-methyl-2-pyridinecarboxylic acid+methylamineThis compound\text{6-methyl-2-pyridinecarboxylic acid} + \text{methylamine} \rightarrow \text{this compound} 6-methyl-2-pyridinecarboxylic acid+methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)-N-(pyridin-2-yl)acetamide: Lacks the methyl group on the pyridine ring.

    N-(6-methylpyridin-2-yl)acetamide: Does not have the methylamino group.

    2-(ethylamino)-N-(6-methylpyridin-2-yl)acetamide: Contains an ethylamino group instead of a methylamino group.

Uniqueness

2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of both the methyl group on the pyridine ring and the methylamino group. This combination of functional groups can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-4-3-5-8(11-7)12-9(13)6-10-2/h3-5,10H,6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNHHYNATRILNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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